Cas no 1439903-06-6 (1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid)

1-(3-Fluorophenyl)methylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclobutane core with a 3-fluorophenylmethyl substituent, offering steric and electronic modulation for targeted molecular interactions. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid group provides a versatile handle for further functionalization. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and purity make it suitable for structure-activity relationship studies. The product is typically supplied with rigorous analytical characterization to ensure reproducibility in research applications.
1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid structure
1439903-06-6 structure
Product name:1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid
CAS No:1439903-06-6
MF:C12H13FO2
MW:208.228827238083
CID:4599881
PubChem ID:65194237

1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
    • 1-(3-Fluorobenzyl)cyclobutanecarboxylic acid
    • 1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid
    • Inchi: 1S/C12H13FO2/c13-10-4-1-3-9(7-10)8-12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,14,15)
    • InChI Key: DQVFFAUQMVIMGZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CC1(C(=O)O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 327.6±15.0 °C at 760 mmHg
  • Flash Point: 151.9±20.4 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid Security Information

1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F588958-10mg
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6
10mg
$ 70.00 2022-06-02
TRC
F588958-100mg
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6
100mg
$ 340.00 2022-06-02
Enamine
EN300-142230-0.5g
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95%
0.5g
$691.0 2023-11-13
Enamine
EN300-142230-0.05g
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95%
0.05g
$205.0 2023-11-13
Enamine
EN300-142230-0.1g
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95%
0.1g
$306.0 2023-11-13
Enamine
EN300-142230-2.5g
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95%
2.5g
$1735.0 2023-11-13
Enamine
EN300-142230-5.0g
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95%
5.0g
$2566.0 2023-02-15
Enamine
EN300-142230-2500mg
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95.0%
2500mg
$1735.0 2023-09-30
Enamine
EN300-142230-10000mg
1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95.0%
10000mg
$3807.0 2023-09-30
Aaron
AR01ADTY-500mg
1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid
1439903-06-6 95%
500mg
$976.00 2025-02-09

Additional information on 1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid

1-(3-Fluorophenyl)methylcyclobutane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 1439903-06-6, known as 1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of cyclobutane carboxylic acid, with a fluorophenyl group attached to the methyl substituent, making it a valuable molecule for exploring biological activities and synthetic chemistry.

Recent studies have highlighted the importance of cyclobutane-containing compounds in drug discovery, particularly in the development of antibiotics and anticancer agents. The fluorophenyl group in this molecule introduces electronic and steric effects, which can significantly influence its interactions with biological targets. Researchers have demonstrated that such modifications can enhance the bioavailability and selectivity of the compound, making it a promising candidate for further investigation.

The synthesis of 1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the cyclobutane ring, the introduction of the fluorophenyl group, and the final carboxylation step. These processes have been optimized to improve yield and purity, ensuring that the compound is suitable for both laboratory research and potential industrial applications.

In terms of biological activity, this compound has shown interesting properties in preliminary assays. For instance, studies have indicated that it exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate ion channels has been explored, opening up possibilities for its use in treating neurological disorders.

One of the most recent breakthroughs involving this compound is its application in drug delivery systems. Researchers have found that 1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid can serve as a versatile platform for designing prodrugs or drug carriers due to its ability to form stable conjugates with other bioactive molecules. This property not only enhances drug stability but also improves targeting efficiency, making it a valuable tool in personalized medicine.

Furthermore, computational studies have provided deeper insights into the molecular interactions of this compound. Using advanced molecular modeling techniques, scientists have identified key residues on target proteins that are critical for binding affinity. These findings have paved the way for rational drug design strategies aimed at improving the efficacy and reducing side effects of this compound.

In conclusion, 1-(3-fluorophenyl)methylcyclobutane-1-carboxylic acid (CAS No 1439903-06-6) represents a fascinating molecule with diverse applications in both academic research and industrial settings. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to various fields within chemistry and medicine.

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